DC-TEADin04
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Overview
Description
DC-TEADin04 is a chemical compound known for its weak inhibitory activity against TEAD4 palmitoylation. It is primarily used in scientific research and is not intended for human consumption . The compound has a molecular weight of 275.32 and a chemical formula of C14H13NO3S .
Preparation Methods
The synthesis of DC-TEADin04 involves the preparation of vinylsulfonamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, particularly in the work by Lu et al. (2019), which describes the discovery and biological evaluation of these derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
DC-TEADin04 undergoes several types of chemical reactions, including:
Inhibition of Palmitoylation: This compound inhibits TEAD4 palmitoylation by 25.2% at a concentration of 800 nM.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DC-TEADin04 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of TEAD4 palmitoylation and related biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of TEAD4 in various biological processes.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
DC-TEADin04 exerts its effects by inhibiting the palmitoylation of TEAD4, a transcription factor involved in the Hippo signaling pathway. This inhibition disrupts the normal function of TEAD4, affecting various cellular processes. The molecular targets and pathways involved include the TEAD transcription factors and the Hippo pathway .
Comparison with Similar Compounds
- Vinylsulfonamide derivatives
- Other TEAD palmitoylation inhibitors
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)ethenesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h2-11,15H,1H2 |
InChI Key |
BDOQYKIIBFQZRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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